molecular formula C20H19F3N4O B12730398 Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- CAS No. 129112-41-0

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)-

Cat. No.: B12730398
CAS No.: 129112-41-0
M. Wt: 388.4 g/mol
InChI Key: ACXMEEMMTOHVAT-UHFFFAOYSA-N
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Description

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenoxy group substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Piperazine Ring: The quinazoline core is then reacted with 1-methylpiperazine under suitable conditions to introduce the piperazine ring.

    Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)phenol to introduce the phenoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced forms of the quinazoline or piperazine rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

Uniqueness

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is unique due to the specific substitutions on the quinazoline core, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring can improve its binding affinity to biological targets.

Properties

CAS No.

129112-41-0

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenoxy]quinazoline

InChI

InChI=1S/C20H19F3N4O/c1-26-9-11-27(12-10-26)19-24-17-8-3-2-7-16(17)18(25-19)28-15-6-4-5-14(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3

InChI Key

ACXMEEMMTOHVAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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